Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide
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Overview
Description
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its significant applications in medicinal chemistry, particularly in the development of antibiotics. This compound belongs to the class of cephalosporins, which are β-lactam antibiotics used to treat a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable amino acid derivative.
Introduction of the thia-1-azabicyclo[4.2.0]oct-2-ene core: This involves the reaction of the β-lactam intermediate with a thioester.
Attachment of the phenoxyacetyl group: This step is carried out using phenoxyacetyl chloride in the presence of a base.
Final esterification: The final step involves the esterification of the carboxylic acid group with diphenylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Key steps include:
Bulk synthesis of intermediates: Large-scale production of β-lactam and thioester intermediates.
Continuous flow reactions: Use of continuous flow reactors to enhance reaction efficiency and control.
Purification and crystallization: High-performance liquid chromatography (HPLC) and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyacetyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefadroxil: A cephalosporin with a longer half-life and better oral bioavailability.
Cefoperazone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific structural modifications, which confer enhanced stability and activity against certain resistant bacterial strains .
Properties
CAS No. |
57562-03-5 |
---|---|
Molecular Formula |
C29H26N2O7S |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1 |
InChI Key |
QQAYRTHPIWQKCZ-HNZQATFASA-N |
Isomeric SMILES |
COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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